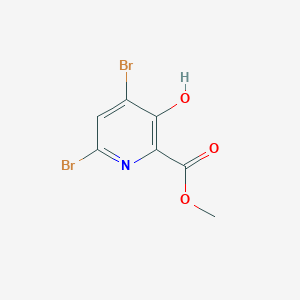

Methyl 4,6-dibromo-3-hydroxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFLHCVLPYFOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623251 | |

| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321596-55-8 | |

| Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The document is intended for an audience of researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the synthesis, offers a detailed, field-proven experimental protocol, and presents the information in a clear, structured format to facilitate understanding and replication. The synthesis is notable for its efficient one-pot bromination-rearrangement of a furan-derived precursor, offering a streamlined route to this highly functionalized pyridine.

Introduction: The Significance of Substituted Picolinates

Substituted picolinates, such as this compound, are pivotal structural motifs in modern chemistry. The unique arrangement of substituents on the pyridine ring imparts specific electronic and steric properties, making them valuable building blocks in the synthesis of complex molecules. In the agrochemical sector, picolinate derivatives are integral to the development of new herbicides and fungicides. In the pharmaceutical industry, they serve as versatile scaffolds for the creation of novel therapeutic agents. The presence of bromine atoms at the 4 and 6 positions provides reactive handles for further chemical modification through cross-coupling reactions, while the hydroxyl and methyl ester groups offer sites for derivatization, enabling the exploration of a broad chemical space.

The synthesis of polysubstituted pyridines can be challenging. However, the transformation of furan rings into pyridines offers an elegant and efficient strategy. This guide focuses on a specific and effective method for the preparation of this compound from a readily accessible furan precursor.

Mechanistic Insights: The Furan-to-Pyridine Bromination-Rearrangement

The core of this synthesis is a fascinating one-pot reaction that transforms a furan-2-yl aminoacetate derivative into the target 4,6-dibromo-3-hydroxypicolinate through a bromination-rearrangement cascade. While the exact mechanism is not extensively detailed in the primary literature, a plausible pathway can be constructed based on established principles of furan chemistry and related transformations like the Clauson-Kaas pyrrole synthesis.

The proposed mechanism involves the following key steps:

-

Oxime Formation: The synthesis commences with the reaction of 2-(furan-2-yl)-2-oxoacetic acid with O-methylhydroxylamine hydrochloride in the presence of a base. This forms the corresponding O-methyl oxime derivative.

-

Electrophilic Bromination: The furan ring is highly susceptible to electrophilic attack. In the presence of a brominating agent, the furan ring undergoes bromination at the C2 and C5 positions, leading to a 2,5-dibromo-2,5-dihydrofuran intermediate.

-

Ring Opening: This dihydrofuran intermediate is unstable and undergoes ring opening to form a reactive 1,4-dicarbonyl-like species.

-

Cyclization and Aromatization: The nitrogen atom of the oxime moiety then participates in an intramolecular cyclization, attacking one of the carbonyl groups. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic 3-hydroxypyridine ring.

-

Esterification: With methanol serving as the solvent, the carboxylic acid is esterified to yield the final product, this compound.

This proposed mechanistic pathway is illustrated in the diagram below:

Experimental Protocol

The following protocol is a synthesis of information from established patent literature, providing a detailed, step-by-step guide for the preparation of this compound.[1][2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| 2-(Furan-2-yl)-2-oxoacetic acid | 140.09 | 5.0 | 35.7 | 1.0 |

| O-Methylhydroxylamine hydrochloride | 83.52 | 5.96 | 71.4 | 2.0 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.13 | 143 | 4.0 |

| Methanol (MeOH) | 32.04 | 100 mL | - | - |

| 33 wt% Hydrogen Bromide in Acetic Acid | - | 10.0 mL | 55.2 | - |

| Acetic Acid | 60.05 | - | - | - |

| Heptane (for recrystallization) | 100.21 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(furan-2-yl)-2-oxoacetic acid (5.0 g, 35.7 mmol), O-methylhydroxylamine hydrochloride (5.96 g, 71.4 mmol), and sodium carbonate (15.13 g, 143 mmol).[1][2]

-

Solvent Addition: Add 100 mL of methanol to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Bromination-Rearrangement: After the initial reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, carefully add the reaction mixture to a magnetically stirred solution of 33 wt% hydrogen bromide in acetic acid (10.0 mL, 55.2 mmol). Caution: This step is exothermic and releases corrosive fumes.

-

Reaction Completion: Stir the resulting mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the volatile components. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with water and then recrystallized from heptane to afford this compound as a white to off-white solid.[1][2]

Characterization Data

The structure of the final product can be confirmed by standard analytical techniques:

-

¹H NMR (600 MHz, Chloroform-d): δ 11.35 (s, 1H), 7.86 (s, 1H), 4.07 (s, 3H).[1][2]

-

¹³C NMR (151 MHz, Chloroform-d): δ 168.74, 156.02, 136.85, 130.14, 129.92, 124.67, 53.84.[2]

-

HRMS-ESI (m/z): calculated for [C₇H₅Br₂NO₃]⁺, 308.8636; found, 308.8638.[1][2]

Experimental Workflow Overview

The overall experimental workflow can be visualized as a sequence of key stages, from the initial setup to the final characterization of the product.

Trustworthiness and Self-Validating Systems

The protocol described herein is designed to be a self-validating system. The progress of the reaction can be reliably tracked using TLC, providing clear checkpoints. The final product has distinct physical and spectroscopic properties that allow for unambiguous identification and purity assessment. The provided characterization data from reliable sources serves as a benchmark for successful synthesis.[1][2] Adherence to the stoichiometric ratios and reaction conditions outlined is critical for achieving the desired outcome and yield.

Conclusion

The synthesis of this compound via a furan-based bromination-rearrangement strategy represents an efficient and practical approach to a valuable chemical intermediate. This guide has provided a detailed protocol, grounded in a plausible mechanistic framework, to aid researchers in the successful preparation of this compound. The versatility of the product, with its multiple points for further functionalization, ensures its continued importance in the fields of agrochemical and pharmaceutical research and development.

References

- Process for the preparation of 3-hydroxypicolinic acids.

- Process for the preparation of 3-hydroxypicolinic acids.

- WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google P

- US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google P

-

Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [Link]

-

This compound | C7H5Br2NO3 | CID 22175130 - PubChem. [Link]

Sources

An In-depth Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate

Abstract

Methyl 4,6-dibromo-3-hydroxypicolinate is a polyfunctionalized pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique arrangement of a hydroxyl group, two bromine atoms, and a methyl ester on a pyridine core provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential reactivity. It is intended for researchers and professionals in drug discovery and materials science who can leverage this building block for the development of novel compounds.

Introduction and Overview

This compound, identified by CAS Number 321596-55-8, is a halogenated pyridine derivative.[1] Halogenated pyridines are crucial synthons in synthetic chemistry due to the reactivity of the halogen atoms, which act as excellent leaving groups in various cross-coupling and nucleophilic substitution reactions.[2][3][4] The additional presence of hydroxyl and ester functionalities on the pyridine ring of this compound offers orthogonal handles for sequential chemical modifications. This multi-functional nature makes it a highly valuable precursor for creating diverse libraries of compounds, particularly in the synthesis of biologically active molecules.[2]

Its systematic IUPAC name is methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate.[1]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is compiled from supplier technical sheets and public chemical databases.

| Property | Value | Source |

| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | PubChem[1] |

| CAS Number | 321596-55-8 | PubChem[1] |

| Molecular Formula | C₇H₅Br₂NO₃ | PubChem[1] |

| Molecular Weight | 310.93 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| Storage | Inert atmosphere, room temperature, sealed in dry | Sigma-Aldrich |

Structural and Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. It should feature a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.

-

Aromatic-H (C5-H): Expected to appear as a singlet in the δ 7.5-8.5 ppm range.

-

Methyl Protons (-OCH₃): A singlet integrating to 3H, likely around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, typically between δ 5.0-10.0 ppm, depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the substituted pyridine ring and the methyl ester.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region.

-

C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ range.

-

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthetic procedures for this exact compound are not widely published, a plausible method can be inferred from general chemical principles and analogous preparations. One reported method involves the direct bromination of a precursor.

Proposed Synthesis Workflow

A logical synthetic route starts with methyl 3-hydroxypicolinate. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, while the ester group is a meta-director. Bromination would likely occur at the positions ortho and para to the hydroxyl group.

Sources

Dabrafenib (CAS No. 919530-07-7): A Technical Guide to a Potent BRAF Inhibitor in Oncology

Introduction: Targeting the Aberrant BRAF Kinase

Dabrafenib, identified by CAS number 919530-07-7 and also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase.[1][2] It has emerged as a cornerstone in the targeted therapy of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation.[1][3] This mutation leads to constitutive activation of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn drives uncontrolled cell proliferation and survival.[4][5][6] Dabrafenib's therapeutic efficacy lies in its ability to specifically bind to and inhibit the activity of the mutant BRAF kinase, thereby suppressing the downstream signaling cascade and impeding tumor growth.[1][3][7] This technical guide provides an in-depth overview of the properties, mechanism of action, and therapeutic applications of Dabrafenib for researchers, scientists, and drug development professionals.

Mechanism of Action: Disrupting the MAPK Signaling Cascade

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][7] In cancers with a BRAF V600 mutation, the kinase is perpetually active, leading to a continuous phosphorylation cascade of MEK and subsequently ERK.[4][5] This sustained signaling promotes cell cycle progression and inhibits apoptosis.[6][7] Dabrafenib binds to the ATP-binding site of the mutated BRAF protein, preventing it from phosphorylating MEK and thereby interrupting the aberrant signaling pathway.[3][7] This blockade results in a G1 cell cycle arrest and induction of apoptosis in tumor cells.[7]

Interestingly, Dabrafenib has been shown to cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7] This phenomenon is RAS-dependent and is a key consideration in its clinical use, contributing to certain side effects.[7]

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

Physicochemical and Pharmacokinetic Properties

Dabrafenib is administered orally.[8] Key pharmacokinetic parameters are summarized in the table below.

| Property | Value | Source |

| CAS Number | 919530-07-7 | N/A |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [8] |

| Molecular Weight | 519.56 g/mol | [8] |

| Solubility | Soluble in DMSO | [8] |

| Absolute Oral Bioavailability | 95% | [9][10] |

| Metabolism | Primarily via CYP3A4 and CYP2C8 | [9][10] |

| Elimination | Oxidative metabolism and biliary excretion | [9][10] |

| Steady State | Achieved within 14 days of dosing | [11] |

Dabrafenib exhibits a time-dependent increase in its apparent clearance, which is likely due to the induction of its own metabolism through CYP3A4.[9][10] One of its major metabolites, hydroxy-dabrafenib, is also pharmacologically active.[9][12]

Therapeutic Applications and Clinical Efficacy

Dabrafenib is approved for the treatment of various cancers harboring BRAF V600 mutations.[13][14]

Metastatic Melanoma

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor trametinib, has significantly improved outcomes for patients with BRAF V600-mutant metastatic melanoma.[15][16][17] The combination therapy, in particular, has demonstrated higher response rates and longer progression-free and overall survival compared to Dabrafenib alone.[15][17]

Non-Small Cell Lung Cancer (NSCLC)

The combination of Dabrafenib and trametinib is also approved for the treatment of metastatic NSCLC with a BRAF V600E mutation.[13][18]

Anaplastic Thyroid Cancer

For patients with locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation, the combination of Dabrafenib and trametinib has shown clinical benefit.[13][18]

Other Solid Tumors

The FDA has granted accelerated approval for the combination of Dabrafenib and trametinib for the treatment of adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options.[14] This tissue-agnostic approval was based on data from trials like the NCI-MATCH study.[13][19]

Combination Therapy: The Rationale for Dual Pathway Inhibition

The development of resistance to BRAF inhibitor monotherapy is a significant clinical challenge.[15][20] One of the key mechanisms of resistance involves the reactivation of the MAPK pathway through various bypass mechanisms.[6][21][22] The combination of Dabrafenib with a MEK inhibitor like trametinib provides a dual blockade of the MAPK pathway, which can overcome or delay the onset of resistance.[15][16] This combination has also been shown to reduce the incidence of certain side effects associated with Dabrafenib monotherapy, such as the development of cutaneous squamous cell carcinomas.[7][15]

Caption: Combining Dabrafenib and Trametinib provides a more robust blockade of the MAPK pathway.

Preclinical and Clinical Research Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in cancer cell lines with and without BRAF mutations.

Methodology:

-

Seed cancer cell lines (e.g., A375 for BRAF V600E and a wild-type BRAF line) in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of Dabrafenib in culture medium.

-

Replace the medium in the wells with the Dabrafenib dilutions and incubate for 72 hours.

-

Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

-

Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Preclinical studies have shown that Dabrafenib selectively inhibits the growth of BRAF V600E mutated cell lines with an IC₅₀ of less than 200 nM, while having minimal effect on wild-type BRAF cell lines.[23][24]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a mouse model.

Methodology:

-

Implant human melanoma cells with the BRAF V600E mutation (e.g., A375P) subcutaneously into immunodeficient mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Dabrafenib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg daily for 14 days).[25] The control group receives a vehicle.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., immunohistochemistry for pERK, Ki67, and p27).[7][26]

In vivo experiments have demonstrated that Dabrafenib inhibits tumor growth in BRAF V600E xenograft models.[7]

Safety and Tolerability

The safety profile of Dabrafenib, particularly when used in combination with trametinib, is well-characterized. Common adverse events include pyrexia, rash, fatigue, nausea, and diarrhea.[14][27] While the combination therapy can lead to a high rate of adverse events, most are manageable with dose modifications or supportive care.[18]

Mechanisms of Resistance

Despite the initial efficacy of Dabrafenib, acquired resistance is a common challenge.[20][22] Mechanisms of resistance are diverse and can include:

-

Reactivation of the MAPK pathway: This can occur through secondary mutations in NRAS or MEK1, or amplification of the BRAF gene.[21][28]

-

Activation of bypass signaling pathways: Overexpression of receptor tyrosine kinases (e.g., PDGFRβ, EGFR) can activate alternative survival pathways like the PI3K-AKT pathway.[6][22][28]

-

Alternative splicing of BRAF: This can lead to the production of BRAF variants that are resistant to inhibition by Dabrafenib.[20][28]

Understanding these resistance mechanisms is crucial for the development of next-generation therapies and strategies to overcome treatment failure.

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its selective inhibition of the aberrant MAPK pathway has led to improved clinical outcomes for patients with melanoma, NSCLC, and other solid tumors. The combination of Dabrafenib with the MEK inhibitor trametinib has further enhanced its efficacy and has become a standard of care in many settings. Ongoing research continues to explore novel combination strategies and approaches to overcome resistance, with the goal of further improving the long-term prognosis for patients with BRAF-mutant malignancies.

References

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

-

FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (URL: [Link])

-

FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (URL: [Link])

-

Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed. (URL: [Link])

-

Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (URL: [Link])

-

Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436) | Clinical Cancer Research - AACR Journals. (URL: [Link])

-

Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy - Melanoma Research Alliance. (URL: [Link])

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

-

Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed. (URL: [Link])

-

Dabrafenib | Drug Guide - MedSchool. (URL: [Link])

-

The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC - NIH. (URL: [Link])

-

What are dabrafenib and trametinib? - Dr.Oracle. (URL: [Link])

-

A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (URL: [Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed. (URL: [Link])

-

Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (URL: [Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. (URL: [Link])

-

Clinical Trials Using Dabrafenib Mesylate - NCI - National Cancer Institute. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - Research Explorer - The University of Manchester. (URL: [Link])

-

Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (URL: [Link])

-

Dabrafenib, Trametinib Pooled Analysis Confirms Safety Profile for Advanced Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

-

BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

-

Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - MDPI. (URL: [Link])

-

Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])

-

Press Release: NCI-MATCH trial finds the combination of dabrafenib and trametinib effective. (URL: [Link])

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (URL: [Link])

-

Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

-

Safety, tolerability, and pharmacokinetic profile of dabrafenib in Japanese patients with BRAF V600 mutation-positive solid tumors: a phase 1 study - PubMed. (URL: [Link])

-

Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (URL: [Link])

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - ResearchGate. (URL: [Link])

-

BRAF signaling pathway including abnormal signaling from BRAFV600E... - ResearchGate. (URL: [Link])

-

BRAF V600E : Implications for Carcinogenesis and Molecular Therapy - AACR Journals. (URL: [Link])

-

Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (URL: [Link])

-

Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. (URL: [Link])

-

Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (URL: [Link])

-

A Study to Evaluate Dabrafenib and Trametinib with or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (URL: [Link])

-

202806Orig1s000 - accessdata.fda.gov. (URL: [Link])

-

Comparative efficacy and safety of dabrafenib in combination with trametinib versus competing adjuvant therapies for high-risk melanoma - Becaris Publishing. (URL: [Link])

-

Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - Semantic Scholar. (URL: [Link])

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (URL: [Link])

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

7-(Furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione | C26H32O8 | CID 13857953 - PubChem. (URL: [Link])

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. medschool.co [medschool.co]

- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma [mdpi.com]

- 13. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 14. fda.gov [fda.gov]

- 15. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]

- 17. droracle.ai [droracle.ai]

- 18. ascopubs.org [ascopubs.org]

- 19. ecog-acrin.org [ecog-acrin.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]

- 22. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 24. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 26. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. targetedonc.com [targetedonc.com]

- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

Structure elucidation of Methyl 4,6-dibromo-3-hydroxypicolinate

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dibromo-3-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research, ensuring the integrity of subsequent studies and the safety of developed materials. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. As a substituted picolinate, this molecule presents a unique analytical challenge that requires the synergistic application of spectroscopic and crystallographic methods. This document moves beyond a simple listing of procedures, offering insights into the causality behind experimental choices and demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray Crystallography.

Introduction to the Target Molecule

This compound is a halogenated pyridine derivative. Such compounds are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of its substituents—two bromine atoms, a hydroxyl group, and a methyl ester—on the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, an exhaustive and accurate structural characterization is not merely academic but a critical prerequisite for its application.

The proposed structure for this compound is based on its IUPAC name, methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate , and its known chemical formula, C₇H₅Br₂NO₃ [1][2]. This guide will systematically present the evidence required to confirm this proposed structure beyond any reasonable doubt.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | PubChem[1] |

| CAS Number | 321596-55-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅Br₂NO₃ | PubChem[1] |

| Molecular Weight | 310.93 g/mol | PubChem[1] |

| Monoisotopic Mass | 308.86362 Da | PubChem[1] |

The Analytical Strategy: A Self-Validating Workflow

The elucidation of a novel or complex molecule is akin to solving a puzzle. Each piece of analytical data provides a clue, and the final picture only becomes clear when all pieces fit together logically. Our strategy is designed as an integrated workflow where each technique corroborates the findings of the others.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Before delving into the complex carbon-hydrogen framework, we first confirm the molecular formula and the presence of key functional groups.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry is the first point of call to validate the molecular weight and elemental composition. For this molecule, the presence of two bromine atoms creates a highly characteristic isotopic pattern that serves as a crucial diagnostic tool.

Expected Outcome:

-

Molecular Ion Peak: The mass spectrum should exhibit a cluster of peaks for the molecular ion [M]⁺. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect a characteristic triplet:

-

[M]⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

-

-

High-Resolution MS (HRMS): HRMS provides the exact mass, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₇H₅⁷⁹Br₂NO₃ is 308.86362 Da[1]. An experimental value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion and its fragment ions. For HRMS, a technique like Time-of-Flight (TOF) or Orbitrap is employed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and non-destructive method for identifying the functional groups present.

Expected Absorption Bands: The structure of this compound suggests several characteristic IR absorption bands. The presence of these bands provides strong, corroborating evidence for the proposed functional groups.[3][4][5]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3400 - 3200 | O-H (hydroxyl) | Stretch | Broad, Medium |

| ~3050 | C-H (aromatic) | Stretch | Weak |

| ~2950 | C-H (methyl) | Stretch | Weak |

| ~1720 | C=O (ester) | Stretch | Strong, Sharp |

| 1600 - 1450 | C=C / C=N (pyridine ring) | Stretch | Medium to Strong |

| 1300 - 1100 | C-O (ester) | Stretch | Strong |

| Below 700 | C-Br | Stretch | Medium |

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Detailed Structural Mapping: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Expected Signals: The proposed structure has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.

-

Aromatic Proton (H-5): The pyridine ring has only one proton remaining at the 5-position. It has no adjacent protons, so it should appear as a singlet . Its chemical shift will be downfield (likely > 7.5 ppm) due to the deshielding effects of the aromatic ring and electronegative bromine atoms.

-

Hydroxyl Proton (-OH): This proton will appear as a broad singlet . Its chemical shift is variable and depends on concentration and solvent, but it is typically found between 5-9 ppm for phenolic hydroxyls.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet . They are attached to an oxygen atom, placing their chemical shift around 3.8-4.0 ppm.[6][7]

¹³C NMR Spectroscopy: Assembling the Carbon Skeleton

Expected Signals: The molecule has 7 carbon atoms, all in unique chemical environments. Therefore, a standard broadband-decoupled ¹³C NMR spectrum should display 7 distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the range of 160-170 ppm.[8]

-

Pyridine Ring Carbons (C2, C3, C4, C5, C6): These five carbons will appear in the aromatic region (approx. 110-160 ppm). The carbons directly attached to electronegative atoms (N, O, Br) will be the most deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most upfield signal, typically appearing around 50-55 ppm.[9]

Advanced Technique: DEPT (Distortionless Enhancement by Polarization Transfer) To confirm the carbon assignments, a DEPT-135 experiment is invaluable. In this experiment:

-

CH₃ and CH carbons appear as positive signals.

-

CH₂ carbons appear as negative signals.

-

Quaternary carbons (including C=O) do not appear.

For our target molecule, the DEPT-135 spectrum should show two positive signals (C-5 and -OCH₃) and no negative signals. This confirms the presence of one CH and one CH₃ group, and five quaternary carbons (C-2, C-3, C-4, C-6, and C=O).[10]

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment Rationale |

|---|---|---|---|

| ¹H | > 7.5 | Singlet | Aromatic proton (H-5) with no neighbors. |

| ¹H | 5.0 - 9.0 | Broad Singlet | Labile hydroxyl proton. |

| ¹H | 3.8 - 4.0 | Singlet | Methyl ester protons. |

| ¹³C | 160 - 170 | Quaternary | Ester carbonyl carbon. |

| ¹³C | 110 - 160 | Multiple Quat. & 1 CH | Five distinct pyridine ring carbons. |

| ¹³C | 50 - 55 | CH₃ | Methyl ester carbon. |

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for clearer observation of the -OH proton.

-

Data Acquisition: Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.

-

DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate carbon types.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atom-to-atom connectivity but also bond lengths, bond angles, and intermolecular interactions.[11][12]

Principle: When a beam of X-rays is directed at a perfectly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the arrangement of atoms in the crystal lattice. By analyzing this pattern, a 3D electron density map can be constructed, from which the positions of all non-hydrogen atoms can be determined with high precision.[13][14]

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. The compound must be induced to form high-quality, single crystals. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then rotated in the X-ray beam while thousands of diffraction spots are measured.[11]

-

Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[11]

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is achieved not by a single experiment, but by the logical convergence of data from multiple, orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, with the bromine isotope pattern serving as a powerful initial validation. Infrared spectroscopy identifies the key functional groups—hydroxyl, ester, and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the molecular framework, establishing the precise connectivity of the atoms. Each of these steps validates the others, building a robust and self-consistent structural hypothesis. This hypothesis is then unequivocally confirmed by the "gold standard" of X-ray crystallography, which provides the final, definitive three-dimensional picture of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research or development involving this compound.

References

- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography.

- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. ACS Figshare.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).

- Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen.

- Methyl 4,6-dibromo-3-hydroxypicolin

- Methyl 4,6-dibromo-3-hydroxypicolin

- Supplementary Inform

- X-Ray Crystallographic Analysis of Picr

- The Royal Society of Chemistry.

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- 13.13 Uses of 13C NMR Spectroscopy.

- Methyl 4,6-dibromo-3-hydroxypicolin

- Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum. ChemicalBook.

- METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum. ChemicalBook.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Mass Spectrometry of Derivatives of Isomeric Allenic Fatty Acids.

- EPA/NIH Mass Spectral D

Sources

- 1. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 321596-55-8 [sigmaaldrich.com]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. chimia.ch [chimia.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Collection - Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by Xâray Crystallography - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

A Comprehensive Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate: Synthesis, Properties, and Applications in Chemical Research

This guide provides an in-depth analysis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, grounded in authoritative sources.

Chemical Identity and Nomenclature

This compound is a polysubstituted pyridine derivative. The precise arrangement of its functional groups—a methyl ester, a hydroxyl group, and two bromine atoms on the pyridine core—makes it a versatile building block in medicinal chemistry and material science.

-

IUPAC Name: The systematic name for this compound is methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate [1][2]. This name precisely defines the location of each substituent on the pyridine ring structure.

-

CAS Number: The Chemical Abstracts Service registry number is 321596-55-8 , which serves as a unique identifier for this specific chemical substance[1][2][3].

-

Synonyms: In literature and commercial listings, it is also referred to as:

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Br₂NO₃ | [1][2][3] |

| Molecular Weight | 310.93 g/mol | [2][3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 107-109 °C | [5] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water | [5] |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis and Mechanistic Insights

The preparation of this compound is a targeted process involving the selective bromination of a pyridine precursor. The choice of reagents and conditions is critical to achieving high yield and purity.

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic route.

Caption: Synthetic workflow for this compound.

Rationale of Experimental Choices

-

Starting Material: The synthesis begins with Methyl 3-hydroxypicolinate. The hydroxyl and ester groups on this precursor direct the electrophilic substitution of bromine atoms onto the pyridine ring.

-

Brominating Agents: The use of cuprous bromide (CuBr) and bromic acid is a key aspect of this synthesis. This combination facilitates the controlled dibromination of the electron-rich pyridine ring. The hydroxyl group at the 3-position activates the ring, making the 4 and 6 positions susceptible to electrophilic attack.

-

Solvent: Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its ability to dissolve the reactants and facilitate the reaction at room temperature[5].

-

Purification: The final step of purification and crystallization is essential to isolate the target compound from unreacted starting materials and byproducts, ensuring high purity for subsequent applications[5].

Applications in Research and Drug Development

This compound serves primarily as a specialized chemical intermediate. Its structural features are leveraged for the construction of more complex molecules.

-

Organic Synthesis Intermediate: It is a valuable building block for synthesizing a variety of other organic compounds[5]. The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 4 and 6 positions.

-

Precursor for Biologically Active Molecules: This compound is used in the preparation of substituted pyridine compounds, which are common scaffolds in molecules with biological activity and in the development of novel fluorescent dyes[5].

-

Synthesis of Picolinic Acids: It is a key intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids[6]. 3-Hydroxypicolinic acid derivatives are known for their use as matrices in MALDI mass spectrometry and in the synthesis of antiviral agents like favipiravir[7].

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from Methyl 3-hydroxypicolinate.

Materials:

-

Methyl 3-hydroxypicolinate

-

Dimethyl sulfoxide (DMSO)

-

Cuprous bromide (CuBr)

-

Bromic acid in Acetic Acid

-

Reaction flask, magnetic stirrer, and standard laboratory glassware

-

Purification equipment (e.g., column chromatography or recrystallization apparatus)

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve Methyl 3-hydroxypicolinate in dimethyl sulfoxide (DMSO) at room temperature[5].

-

Addition of Reagents: To the stirred solution, add cuprous bromide (CuBr) followed by the slow addition of bromic acid in acetic acid[5].

-

Reaction: Maintain the reaction mixture at room temperature and continue stirring for a period of 2-3 hours[5]. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up and Isolation: Once the reaction is complete, the mixture is subjected to a purification process.

-

Purification: The crude product is purified and crystallized to yield the final product, this compound[5].

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5].

References

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound. (2024, April 10). ChemBK. Retrieved January 2, 2026, from [Link]

-

Methyl 4-Hydroxypicolinate hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Epp, J. B., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2. Google Patents.

- Process for preparation of 3-hydroxypicolinic acids. (n.d.). Google Patents.

-

This compound. (n.d.). Xidi Reagents. Retrieved January 2, 2026, from [Link]

-

3-Hydroxypicolinic acid. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

3-Hydroxypicolinate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 321596-55-8 [sigmaaldrich.com]

- 2. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS # 321596-55-8, 4,6-Dibromo-3-hydroxypyridine-2-carboxylic acid methyl ester - chemBlink [chemblink.com]

- 5. chembk.com [chembk.com]

- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 7. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Data for Methyl 4,6-dibromo-3-hydroxypicolinate: A Technical Guide

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of Methyl 4,6-dibromo-3-hydroxypicolinate. Due to the current absence of publicly available experimental spectroscopic data for this compound, this guide will focus on its known chemical properties and provide a framework for the anticipated spectroscopic characteristics based on the analysis of its structural analogues. As experimental data becomes available, this guide will be updated accordingly.

Introduction to this compound

This compound is a halogenated pyridine derivative. Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of bromine atoms, a hydroxyl group, and a methyl ester functionality on the pyridine ring suggests a molecule with diverse potential for chemical modification and interaction with biological targets. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Chemical Identity: [1]

-

IUPAC Name: Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate[1]

-

Molecular Formula: C₇H₅Br₂NO₃[1]

-

CAS Number: 321596-55-8[1]

Predicted Spectroscopic Data and Interpretation

In the absence of experimental spectra, a predictive analysis based on established principles of spectroscopy and data from structurally related compounds can provide valuable insights into the expected spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to be relatively simple, reflecting the limited number of protons in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group, typically appearing in this region. |

| Pyridine-H (C5-H) | 7.5 - 7.8 | Singlet (s) | 1H | The lone proton on the pyridine ring is in an electron-poor environment due to the electronegative nitrogen and bromine atoms, leading to a downfield shift. The absence of adjacent protons would result in a singlet. |

| -OH | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to be a broad signal. |

Rationale for Predictions: The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen will significantly deshield the aromatic proton. The methyl ester protons will exhibit a characteristic singlet in the typical downfield region for such functional groups.

Experimental Workflow for ¹H NMR Data Acquisition:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -OCH₃ | 52 - 55 | Typical range for a methyl ester carbon. |

| C=O | 160 - 165 | The carbonyl carbon of the ester is expected in this downfield region. |

| C2 | 145 - 150 | The carbon attached to the ester group and adjacent to the nitrogen will be deshielded. |

| C3 | 150 - 155 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C4 | 115 - 120 | The carbon attached to the bromine atom will be deshielded, though the effect is less pronounced than for C6. |

| C5 | 125 - 130 | The carbon with the lone proton. |

| C6 | 135 - 140 | The carbon attached to the bromine atom and adjacent to the nitrogen will be significantly deshielded. |

Rationale for Predictions: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the electronegative bromine and oxygen atoms (C3, C4, C6) will be shifted downfield. The carbonyl carbon of the ester will be the most downfield signal.

Experimental Workflow for ¹³C NMR Data Acquisition:

Caption: Workflow for acquiring a ¹³C NMR spectrum, including DEPT experiments.

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic for C-H bonds on an aromatic ring. |

| C-H stretch (methyl) | 2850 - 3000 | Medium | Characteristic for the methyl group of the ester. |

| C=O stretch (ester) | 1710 - 1740 | Strong | A strong, sharp peak is expected for the carbonyl group. |

| C=C and C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong | Multiple bands are expected for the aromatic ring vibrations. |

| C-O stretch (ester) | 1200 - 1300 | Strong | Characteristic for the C-O single bond of the ester. |

| C-Br stretch | 500 - 650 | Medium to Strong | The carbon-bromine stretching vibrations appear in the fingerprint region. |

Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption from the ester and a broad hydroxyl peak. The aromatic C-H and ring vibrations, as well as the C-Br stretches in the fingerprint region, will also be key identifying features.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peaks (m/z):

| Ion | Expected m/z | Rationale |

| [M]⁺ | 308.86, 310.86, 312.86 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of the peaks will be 1:2:1. |

| [M+H]⁺ | 309.87, 311.87, 313.87 | In soft ionization techniques like ESI, the protonated molecule is often observed. |

Expected Fragmentation Patterns:

-

Loss of ·OCH₃ (31 Da): A common fragmentation for methyl esters.

-

Loss of COOCH₃ (59 Da): Loss of the entire methoxycarbonyl group.

-

Loss of Br (79/81 Da): Cleavage of a carbon-bromine bond.

-

Sequential loss of Br atoms.

Rationale for Predictions: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will definitively indicate the presence of two bromine atoms. The fragmentation will likely proceed through the loss of the ester functionality and the bromine atoms.

Synthesis and Purification (Proposed)

Proposed Synthetic Workflow:

Caption: A proposed synthetic and purification workflow.

Experimental Protocol Considerations:

-

Reaction Conditions: The choice of brominating agent and reaction conditions (solvent, temperature, reaction time) would need to be optimized to achieve selective di-bromination at the 4 and 6 positions without side reactions.

-

Purification: Purification of the crude product would likely involve column chromatography on silica gel to separate the desired product from any mono-brominated or other byproducts. Recrystallization could be employed for further purification.

-

Characterization: The purified product would then be subjected to the full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. Melting point analysis would also be a crucial characterization step.

Conclusion and Future Outlook

This compound presents an interesting scaffold for further chemical exploration. This guide has outlined the predicted spectroscopic characteristics to aid in its identification and characterization. The immediate priority for the scientific community should be the synthesis and full experimental spectroscopic analysis of this compound. The availability of this data will be crucial for its potential applications in drug discovery and materials science. This document will be updated as soon as verified experimental data is published.

References

-

PubChem. This compound. [Link]

Sources

The Intricacies of Brominated Picolinates: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Picolinic acid, a simple pyridine derivative, has long been recognized for its significant role as a versatile scaffold in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom onto the picolinic acid framework dramatically alters its physicochemical properties and reactivity, opening up a vast landscape for chemical exploration and the development of novel molecular entities. This technical guide provides a deep dive into the physical and chemical characteristics of brominated picolinates, offering a critical resource for researchers engaged in their synthesis, analysis, and application. We will explore the nuances of different positional isomers, delve into their spectroscopic and crystallographic features, and provide practical insights into their handling and reactivity.

The Brominated Picolinate Landscape: An Overview

Brominated picolinates are a class of compounds where a bromine atom is substituted at one of the available positions on the pyridine ring of picolinic acid. The position of the bromine atom (at C3, C4, C5, or C6) significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its chemical behavior and biological activity. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups.[4]

Physicochemical Properties: A Comparative Analysis

The physical properties of brominated picolinates are fundamental to their handling, purification, and formulation. Below is a comparative summary of the key physical properties of the different mono-brominated picolinic acid isomers.

| Property | 3-Bromopicolinic Acid | 4-Bromopicolinic Acid | 5-Bromopicolinic Acid | 6-Bromopicolinic Acid |

| CAS Number | 30683-23-9[5] | 30766-03-1[6][7] | 30766-11-1[8] | 21190-87-4[1] |

| Molecular Formula | C₆H₄BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol | 202.01 g/mol [6][7] | 202.01 g/mol [9][10] | 202.01 g/mol [1] |

| Appearance | Pale yellow crystalline form[5] | White to off-white crystalline solid | White to light yellow powder | Off-white crystalline powder[4] |

| Melting Point (°C) | Not specified | 172-174[6][11] | 173-175[9][10] | 192-194[1][12] |

| Boiling Point (°C) | Not specified | 347.8 ± 27.0 (at 760 mmHg)[6] | 319.5 ± 27.0 (Predicted)[9][10] | 352.8 ± 27.0 (Predicted)[1] |

| Density (g/cm³) | Not specified | 1.8 ± 0.1[6] | 1.813[9] | 1.813 ± 0.06 (Predicted)[1] |

| Solubility | Not specified | Soluble in polar solvents like water and alcohols | Soluble in methanol[10] | Soluble in DMSO (slightly), Methanol (slightly)[1] |

| pKa | Not specified | 3.25 ± 0.10 (Predicted)[11] | 3.41 ± 0.10 (Predicted)[10] | 3.25 ± 0.10 (Predicted)[1] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of brominated picolinates can be achieved through various synthetic routes, often starting from commercially available picolines or picolinic acids. A common strategy involves the direct bromination of the corresponding picolinic acid, though regioselectivity can be a challenge.

A representative synthetic approach for 5-bromopicolinic acid involves the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate.[13]

Caption: General synthesis of 5-bromopicolinic acid.

The reactivity of the bromine atom on the pyridine ring is influenced by its position. It can readily participate in nucleophilic substitution reactions and is an excellent precursor for organometallic cross-coupling reactions, which are pivotal in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group offers another site for chemical modification, such as esterification, amidation, or reduction to the corresponding alcohol.[4]

Analytical Characterization: Unveiling the Molecular Structure

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of brominated picolinates.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the position of the bromine atom. The carboxyl proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The characteristic C=O stretching vibration of the carboxylic acid and the C-Br stretching frequency, along with the aromatic C-H and C=C/C=N ring vibrations, are key diagnostic peaks.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[15]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of brominated picolinates and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector is commonly employed.[9]

-

Gas Chromatography (GC): For more volatile derivatives, such as esters of brominated picolinates, GC can be a suitable analytical technique.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[16] The crystal structure of 3-bromopicolinic acid has been reported to be in the orthorhombic crystal system.[17] This technique is invaluable for understanding the solid-state packing and conformational preferences of these molecules.[16][18]

Stability and Degradation

Brominated picolinates are generally stable under normal laboratory conditions.[6] However, like other halogenated aromatic compounds, they can be susceptible to degradation under certain environmental conditions. The degradation of pyridine derivatives in the environment can occur through biotic and abiotic processes. Microbial degradation often involves initial hydroxylation of the pyridine ring followed by ring cleavage.[19][20] The presence and position of the bromine atom can influence the rate and pathway of degradation.[20] Photochemical degradation is another potential pathway for the breakdown of these compounds in the environment.

Applications in Research and Development

The primary application of brominated picolinates is as versatile building blocks in organic synthesis.[5][9] Their dual functionality allows for sequential and diverse chemical modifications, making them highly valuable in the construction of complex molecular architectures for:

-

Drug Discovery: As "privileged structures," picolinate derivatives are integral to a significant number of FDA-approved drugs. Brominated picolinates serve as key intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.[21]

-

Agrochemicals: The pyridine ring is a common motif in many modern herbicides, insecticides, and fungicides. Brominated picolinates are used to synthesize new and more effective crop protection agents.[3]

-

Materials Science: The ability of picolinates to chelate metal ions makes them interesting ligands for the development of new catalysts, coordination polymers, and functional materials.

Experimental Protocols

Protocol: Synthesis of 5-Bromopicolinic Acid

Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

5-Bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (6 M)

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a thermometer and a condenser, add 5-bromo-2-methylpyridine (0.1 mol) and 100 mL of water.[13]

-

Heat the mixture to 80 °C with stirring.[13]

-

Slowly add potassium permanganate (0.2 mol) in portions, maintaining the reaction temperature at 85 °C.[13]

-

After the addition is complete, continue to stir the reaction mixture at 85 °C for 90 minutes.[13]

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Adjust the pH of the filtrate to 3-4 with 6 M hydrochloric acid.[13]

-

Cool the solution to room temperature to induce crystallization.

-

Collect the crude product by filtration and recrystallize from ethanol to obtain pure 5-bromopicolinic acid.[13]

Protocol: HPLC Analysis of a Brominated Picolinate

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sample of brominated picolinate

Procedure:

-

Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 50:50 v/v). Degas the mobile phase before use.

-

Prepare a stock solution of the brominated picolinate sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Set the HPLC system parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: Ambient

-

UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)

-

-

Inject the sample solution and record the chromatogram.

-

The purity of the sample can be determined by calculating the area percentage of the main peak.

Caption: General workflow for HPLC analysis.

Conclusion

Brominated picolinates are a class of compounds with significant and growing importance in chemical synthesis. Their unique combination of a bromine atom and a carboxylic acid on a pyridine scaffold provides a rich platform for the development of new molecules with diverse applications. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is paramount for any researcher working with these versatile building blocks. As the demand for novel pharmaceuticals and advanced materials continues to grow, the role of brominated picolinates as key synthetic intermediates is set to expand even further.

References

- 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc. (2025, August 20). Retrieved from https://www.chemsrc.com/en/cas/30766-03-1_22282-99-1.html

- CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/cas/30766-03-1

- 4-Bromopicolinic acid | 30766-03-1. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cds004987

- 6-Bromopicolinic Acid: Properties, Synthesis, and Why Purity Matters. (n.d.). Retrieved from https://www.innovating-pharma.

- CN104987308A - Preparation method for 5-bromine-2-picolinic acid. (n.d.). Google Patents. Retrieved from https://patents.google.

- 6-Bromopicolinic acid | 21190-87-4. (2025, July 4). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB4754842.htm

- Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. (2025, August 6). ResearchGate. Retrieved from https://www.researchgate.

- The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/355225015_The_crystal_structure_of_3-bromopicolinic_acid_C6H4BrNO2

- 4-Bromopyridine-2-carboxylic acid | 30766-03-1. (2025, July 24). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB3680872.htm

- 6-Bromopicolinic acid(21190-87-4)IR. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/SpectrumEN_21190-87-4_IR.htm

- US10633341B2 - Picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents. Retrieved from https://patents.google.

- Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from https://www.chemsmeet.com/5-bromopyridine-2-carboxylic-acid-30766-11-1.html

- 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from https://www.tcichemicals.com/IN/en/p/B3188

- Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved from https://www.researchgate.